4-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds. The structure also suggests the presence of several functional groups including a carboxamide, a benzyloxy group, and multiple methoxy groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the addition of the various functional groups. The exact synthesis pathway would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the various functional groups attached to it. The presence of these groups would likely have a significant impact on the physical and chemical properties of the compound.Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in water, while the presence of the aromatic rings could increase its stability.Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 4-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide often involve complex synthetic pathways, demonstrating the versatility of pyrazole-based compounds. For instance, Sailaja Rani Talupur et al. (2021) explored the synthesis and docking studies of tetrazol-thiophene-carboxamides, showcasing the synthetic versatility of compounds with dimethoxyphenyl groups, similar to the one (Talupur, Satheesh, & Chandrasekhar, 2021). This research emphasizes the importance of such compounds in developing antimicrobial agents and their potential applications in drug design.
Biological Applications
The structural motifs found in 4-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide have been explored for various biological applications. Compounds with similar structures have been investigated for their anticancer, anticonvulsant, and cytotoxic activities. For example, M. Ahsan (2012) synthesized analogues that exhibited significant anticancer activity, highlighting the potential therapeutic applications of these compounds (Ahsan, 2012). Similarly, studies on derivatives like 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues have shown promising anticonvulsant activity (Ahsan, Khalilullah, Stables, & Govindasamy, 2013), indicating the potential for developing new therapeutic agents.
Photophysical and Physicochemical Investigation
Research on pyrazoline derivatives, such as studies by Salman A. Khan (2020), highlights the photophysical properties and chemosensor applications for metal ion detection, demonstrating the compound's potential in analytical chemistry (Khan, 2020). These studies suggest that compounds with dimethoxyphenyl groups can serve as effective chemosensors for Fe3+ ions, showcasing their utility in environmental and analytical applications.
Chemical Structure Analysis
The crystal structure and Hirshfeld surface analysis of compounds bearing resemblance to 4-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide have been subject to detailed studies. For instance, research by M. Prabhuswamy et al. (2016) on similar pyrazole derivatives offers insights into their molecular and crystal structures, providing a basis for understanding the chemical behavior and interaction patterns of such compounds (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would likely depend on its intended use. For example, if it is being studied as a potential pharmaceutical, future research could involve testing its efficacy and safety in preclinical and clinical trials.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or studies related to this particular compound would be needed.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O4/c1-31-21-13-10-19(14-22(21)32-2)27-25(30)24-23(33-16-17-6-4-3-5-7-17)15-29(28-24)20-11-8-18(26)9-12-20/h3-15H,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCNVVPKWLGHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide |
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